4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one;(E)-but-2-enedioic acid
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Overview
Description
4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one;(E)-but-2-enedioic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrido[4,3-b]carbazole core with a fluorophenyl group and a butanone moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one;(E)-but-2-enedioic acid typically involves multiple steps, including the formation of the pyrido[4,3-b]carbazole core, the introduction of the fluorophenyl group, and the attachment of the butanone moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and implementing purification techniques such as crystallization or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: The replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one;(E)-but-2-enedioic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. The exact pathways and targets depend on the compound’s structure and the biological context in which it is studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-chlorophenyl)butan-1-one
- 4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-bromophenyl)butan-1-one
Uniqueness
The uniqueness of 4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and reactivity compared to its analogs.
Properties
CAS No. |
112853-81-3 |
---|---|
Molecular Formula |
C29H31FN2O5 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C25H27FN2O.C4H4O4/c26-20-9-7-17(8-10-20)25(29)6-3-12-28-13-11-18-15-24-22(14-19(18)16-28)21-4-1-2-5-23(21)27-24;5-3(6)1-2-4(7)8/h1-2,4-5,7-10,18-19,27H,3,6,11-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t18-,19+;/m1./s1 |
InChI Key |
IEIHCXTXNCVIAZ-TVKQSPFFSA-N |
Isomeric SMILES |
C1CN(C[C@H]2[C@H]1CC3=C(C2)C4=CC=CC=C4N3)CCCC(=O)C5=CC=C(C=C5)F.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CC2C1CC3=C(C2)C4=CC=CC=C4N3)CCCC(=O)C5=CC=C(C=C5)F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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